(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate (3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1428776-56-0
VCID: VC0042250
InChI: InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-4-6(7(14)5-15)10(11,12)13/h6-7H,4-5,14H2,1-3H3/t6-,7-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)(F)F
Molecular Formula: C10H17F3N2O2
Molecular Weight: 254.253

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate

CAS No.: 1428776-56-0

Cat. No.: VC0042250

Molecular Formula: C10H17F3N2O2

Molecular Weight: 254.253

* For research use only. Not for human or veterinary use.

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate - 1428776-56-0

Specification

CAS No. 1428776-56-0
Molecular Formula C10H17F3N2O2
Molecular Weight 254.253
IUPAC Name tert-butyl (3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-4-6(7(14)5-15)10(11,12)13/h6-7H,4-5,14H2,1-3H3/t6-,7-/m0/s1
Standard InChI Key ZNVBVBJFGYWTQJ-BQBZGAKWSA-N
SMILES CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)(F)F

Introduction

PropertyValue
Molecular FormulaC10H17F3N2O2
Molecular Weight254.25 g/mol
CAS Number1428776-56-0
StructureFive-membered pyrrolidine ring with trifluoromethyl, amino, and Boc groups
Physical StateSolid (typical for similar compounds)
Stereochemistry(3R,4S) configuration

The compound's solubility profile is influenced by both polar and non-polar functional groups within its structure. The trifluoromethyl group enhances lipophilicity, while the amino group and carbamate functionality contribute to water solubility through hydrogen bonding. These balanced properties are particularly advantageous in drug development, where optimal solubility characteristics are crucial for bioavailability.

Structural Characteristics and Stereochemistry

Core Structure Analysis

The core structure of (3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate consists of a pyrrolidine ring, which is a saturated five-membered heterocycle containing one nitrogen atom. This nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. The compound's distinctive features include the trifluoromethyl group at position 4 and an amino group at position 3 of the pyrrolidine ring.

The specific stereochemistry (3R,4S) indicates that the amino group at position 3 has an R configuration, while the trifluoromethyl group at position 4 has an S configuration. This stereochemical arrangement is crucial for the compound's biological activity and interactions with target molecules. The defined stereochemistry distinguishes this compound from its diastereomers, which would exhibit different biological properties.

Significance of Functional Groups

  • Trifluoromethyl Group (CF3): This group enhances the compound's lipophilicity and metabolic stability, making it valuable in pharmaceutical applications. The presence of three fluorine atoms creates a strongly electron-withdrawing effect that influences the electronic distribution throughout the molecule, affecting its reactivity and binding properties with biological targets.

  • Amino Group (-NH2): Provides a site for further functionalization through various reactions, including amide formation, reductive amination, and coupling reactions. This group can also participate in hydrogen bonding, which is important for interactions with biological receptors.

  • tert-Butyloxycarbonyl (Boc) Group: Serves as a protecting group for the pyrrolidine nitrogen, preventing unwanted reactions at this position during synthetic transformations. The Boc group can be selectively removed under acidic conditions, allowing for further modifications of the molecule.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of (3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The synthetic strategy typically focuses on establishing the correct stereochemistry at positions 3 and 4 of the pyrrolidine ring.

A general synthetic approach might involve:

  • Preparation of an appropriately substituted pyrrolidine precursor

  • Introduction of the trifluoromethyl group at position 4

  • Installation of the amino group at position 3 with the correct stereochemistry

  • Protection of the pyrrolidine nitrogen with a Boc group

Throughout the synthesis, careful control of temperature, pH, and reaction time is crucial to maintain stereochemical integrity and achieve good yields. Advanced synthetic methods, including asymmetric synthesis and stereoselective transformations, are often employed to establish the required (3R,4S) configuration.

Analytical Characterization

Confirmation of the structure and purity of synthesized (3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structural arrangement of atoms and confirms the presence of key functional groups. Both 1H and 13C NMR are essential, with 19F NMR being particularly useful for characterizing the trifluoromethyl group.

  • Mass Spectrometry: Confirms the molecular weight and can provide fragmentation patterns that support the proposed structure.

  • Infrared Spectroscopy: Identifies characteristic absorptions for functional groups such as the amine (NH2) and carbonyl (C=O) of the Boc group.

  • X-ray Crystallography: Provides definitive confirmation of the three-dimensional structure and absolute stereochemistry, which is critical for this compound.

Chemical Reactions and Transformations

Reactivity Profile

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate can participate in various chemical reactions due to its functional groups. The amino group is particularly reactive and serves as a versatile handle for further transformations. The compound's reactivity profile includes:

  • Nucleophilic Reactions: The primary amine can act as a nucleophile in reactions with electrophiles such as aldehydes, ketones, acid chlorides, and alkyl halides.

  • Protecting Group Chemistry: The Boc group can be selectively removed under acidic conditions (e.g., TFA in DCM), revealing the pyrrolidine nitrogen for further functionalization.

  • Coupling Reactions: The amine can participate in peptide coupling reactions to form amide bonds, making the compound valuable in the synthesis of peptidomimetics and other biologically active molecules.

These reactions typically require specific conditions, such as controlled temperatures, appropriate solvents, and sometimes catalysts, to facilitate the desired transformations.

Stability Considerations

The stability of (3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate is influenced by its functional groups:

Applications in Medicinal Chemistry and Research

Role as a Building Block in Drug Development

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate serves as an important building block in medicinal chemistry due to its structural features. The compound's utility in drug development stems from several key attributes:

  • Structural Diversity: The presence of multiple functional groups allows for diverse chemical modifications, enabling the creation of compound libraries for structure-activity relationship (SAR) studies.

  • Metabolic Stability: The trifluoromethyl group enhances metabolic stability, potentially improving the pharmacokinetic properties of resulting drug candidates.

  • Defined Stereochemistry: The specific (3R,4S) configuration provides a well-defined three-dimensional structure that can interact precisely with biological targets such as enzymes or receptors.

Biological Relevance

The biological significance of (3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate and its derivatives relates to their potential interactions with various biological targets. The pyrrolidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. Compounds containing this structural motif have shown activity in diverse therapeutic areas, including:

  • Enzyme Inhibition: Pyrrolidine derivatives can act as inhibitors of various enzymes, influencing metabolic pathways relevant to disease states.

  • Receptor Modulation: The specific three-dimensional arrangement of functional groups allows for selective interactions with receptors, potentially modulating neurotransmitter systems.

  • Anti-infective Properties: Some pyrrolidine derivatives exhibit antimicrobial, antiviral, or antiparasitic activities through various mechanisms.

The trifluoromethyl group specifically contributes to enhanced lipophilicity and binding affinity to biological targets, while also improving metabolic stability.

Comparative Analysis with Related Pyrrolidine Derivatives

Structural Analogs

To better understand the significance of (3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate, it is valuable to compare it with related pyrrolidine derivatives. Two notable analogs found in the literature include:

  • (3R,4S)-4-(Naphthalen-1-Yl)Pyrrolidine-3-Carboxylic Acid Hydrochloride: This compound features a naphthalene substituent instead of a trifluoromethyl group and a carboxylic acid rather than an amine at position 3 .

  • (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride: Contains a 2,5-dichlorophenyl group at position 4 and a carboxylic acid at position 3 .

CompoundPosition 3Position 4Other Features
(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate-NH2-CF3Boc protection on pyrrolidine N
(3R,4S)-4-(Naphthalen-1-Yl)Pyrrolidine-3-Carboxylic Acid HCl-COOH-Naphthalen-1-ylHydrochloride salt
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid HCl-COOH-2,5-DichlorophenylHydrochloride salt

These structural differences significantly impact the compounds' physical properties, chemical reactivity, and biological activities . While all three compounds maintain the same core stereochemistry at positions 3 and 4, the different substituents create unique electronic and steric environments that influence their behavior in biological systems.

Structure-Property Relationships

The comparison of these related pyrrolidine derivatives reveals important structure-property relationships:

  • Electronic Effects: The trifluoromethyl group in (3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate is strongly electron-withdrawing, which affects the electron distribution throughout the molecule differently than the aromatic substituents in the other compounds .

  • Steric Considerations: The relatively compact trifluoromethyl group creates less steric hindrance than the bulkier naphthyl or dichlorophenyl groups, potentially allowing for different binding modes with biological targets .

  • Hydrogen Bonding Capacity: The amino group in the target compound can act as both a hydrogen bond donor and acceptor, whereas the carboxylic acid groups in the related compounds primarily serve as hydrogen bond acceptors and donors in their protonated form .

  • Lipophilicity: The trifluoromethyl group contributes to lipophilicity differently than aromatic substituents, affecting membrane permeability and distribution in biological systems.

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